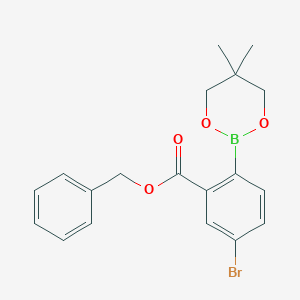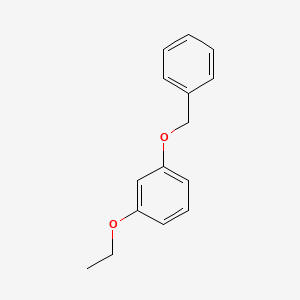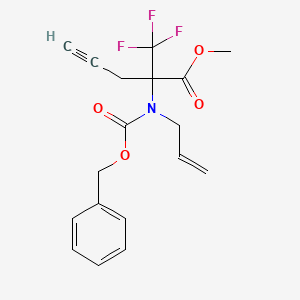
Methyl 3-bromo-2,5-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-2,5-dichlorobenzoate: is an organic compound with the molecular formula C8H5BrCl2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 5 on the benzene ring are replaced by bromine, chlorine, and chlorine atoms, respectively. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
作用機序
Target of Action
Methyl 3-bromo-2,5-dichlorobenzoate is a chemical compound with the molecular formula C8H5BrCl2O2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Its bioavailability could be influenced by factors such as its lipophilicity and molecular weight (283.94) . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability could be affected by temperature , as suggested by its storage temperature of 2-8°C . Additionally, its efficacy could potentially be influenced by the pH and ionic strength of its environment. More research is needed to understand these potential influences.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2,5-dichlorobenzoate can be synthesized through the esterification of 3-bromo-2,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-2,5-dichlorobenzoate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 3-bromo-2,5-dichlorobenzoic acid.
Oxidation: Complex aromatic compounds with additional functional groups.
科学的研究の応用
Chemistry: Methyl 3-bromo-2,5-dichlorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also be used in the development of new drugs with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
類似化合物との比較
- Methyl 3-bromo-2-chlorobenzoate
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-bromo-5-chlorobenzoate
Comparison: Methyl 3-bromo-2,5-dichlorobenzoate is unique due to the presence of both bromine and two chlorine atoms on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as reactivity and stability, compared to other similar compounds. For instance, methyl 3-bromo-2-chlorobenzoate has only one chlorine atom, which may result in different reactivity and applications .
特性
IUPAC Name |
methyl 3-bromo-2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMVBWKRRWAFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)



amino}propanoic acid](/img/structure/B6328130.png)
![2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B6328136.png)






![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328184.png)

